Ethyl 2-amino-2-(2-methylphenyl)acetate
Description
Significance of Alpha-Amino Esters as Chiral Scaffolds in Synthetic Chemistry
A key feature of many alpha-amino esters is chirality, meaning they can exist in two non-superimposable mirror-image forms (enantiomers). This property is of paramount importance in medicinal chemistry and materials science, as the biological activity or material properties of a substance can be highly dependent on its specific chiral form. Chiral alpha-amino esters serve as versatile starting materials, or "scaffolds," for the synthesis of enantiomerically pure compounds. nih.gov These non-natural amino acids are crucial for creating therapeutics, introducing new functionalities to biomolecules, and aiding in catalysis. nih.gov
The development of methods to synthesize these chiral molecules with high enantioselectivity is a major focus of modern organic chemistry. nih.gov Techniques such as phase-transfer catalysis have been successfully employed for the enantioselective synthesis of optically active α-amino acid derivatives. acs.org
Academic Research Landscape of Amino Acid and Ester Derivatives
The academic interest in amino acid and ester derivatives is broad and dynamic. Research in this area encompasses the development of new synthetic methodologies, the exploration of their applications as precursors to pharmaceuticals, and their use as ligands in catalysis. nih.gov Recent advancements include the use of biocatalysis, employing enzymes to perform stereoselective C-H amination, which offers a green and efficient route to these valuable compounds. nih.gov
Furthermore, the synthesis of α,α-disubstituted α-amino acids presents a significant challenge due to the steric hindrance around the alpha-carbon. nih.gov Researchers are actively exploring innovative strategies, such as tandem alkylation/π-allylation of α-iminoesters, to overcome these synthetic hurdles and access a wider range of structurally diverse amino acid derivatives. nih.govacs.org
Research Focus and Scope for Ethyl 2-amino-2-(2-methylphenyl)acetate
This compound is a non-natural alpha-amino ester. Its structure is characterized by an ethyl ester group and an amino group attached to a carbon atom which is also bonded to a 2-methylphenyl (o-tolyl) group.
While extensive research exists for the broader class of α-aryl-α-amino esters, specific studies focusing exclusively on this compound are not widely represented in publicly available scientific literature. Therefore, the research focus for this particular compound is largely defined by the general synthetic strategies applicable to its chemical class. The synthesis of α-aryl glycine (B1666218) esters can be achieved through various methods, including the classic asymmetric Strecker synthesis and, more recently, through catalytic metal-chiral ligand hydrogenation or organocatalyzed reduction of α-iminoesters. nih.gov
Given the structural similarity to other α-aryl-α-amino esters, it is reasonable to infer that the synthesis of this compound could be achieved through established catalytic asymmetric methods. For instance, the catalytic enantioselective allylation of α-imino esters has been shown to be a viable route for producing α-allyl α-tertiary aminoesters. acs.org A similar approach, substituting the allyl group with a hydrogen atom via a reductive process, could potentially yield the target compound.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
JBEMYUMRWYCMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Amino 2 2 Methylphenyl Acetate
Classical Approaches to Alpha-Amino Ester Synthesis Applied to Ethyl 2-amino-2-(2-methylphenyl)acetate
Classical methods provide foundational routes to α-amino esters. Though often resulting in racemic products, these approaches are versatile and utilize readily available starting materials.
Strecker-Type Reactions and Variants
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone method for preparing α-amino acids from aldehydes or ketones. wikipedia.orgyoutube.com The classical reaction involves a three-component condensation of an aldehyde, ammonia (B1221849), and cyanide. nih.gov This process yields an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. wikipedia.orgmasterorganicchemistry.com
To synthesize this compound via this route, the process would commence with 2-methylbenzaldehyde (B42018) as the starting aldehyde. The reaction sequence is as follows:
Iminium Formation : 2-methylbenzaldehyde reacts with ammonia (often from a source like ammonium (B1175870) chloride) to form an imine. masterorganicchemistry.com
Cyanide Addition : A cyanide source, such as potassium cyanide or hydrogen cyanide, attacks the imine to form 2-amino-2-(2-methylphenyl)acetonitrile. wikipedia.orgmasterorganicchemistry.com
Hydrolysis and Esterification : The resulting α-aminonitrile undergoes acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-amino-2-(2-methylphenyl)acetic acid. The final step involves the esterification of this amino acid with ethanol (B145695), typically under acidic conditions (Fischer esterification), to produce the target compound, this compound.
The classical Strecker synthesis produces a racemic mixture of the α-amino acid, meaning it contains equal amounts of both enantiomers. wikipedia.org Modern variants have been developed to overcome this limitation, which are discussed in the section on stereoselective synthesis.
Amination Strategies for Ester Precursors
A direct and effective strategy for synthesizing α-amino esters involves the nucleophilic substitution of an α-halo ester precursor. This method hinges on the displacement of a halide at the α-carbon by an amine source.
For the synthesis of this compound, the key precursor is Ethyl 2-bromo-2-(2-methylphenyl)acetate. The synthesis proceeds via the reaction of this α-bromo ester with an ammonia source. A high concentration of ammonia is typically used to facilitate the substitution and minimize side reactions. This direct amination provides a straightforward route to the racemic form of the target α-amino ester. The precursor, Ethyl 2-bromo-2-(o-tolyl)acetate, is a known compound and serves as a viable starting material for this approach. cymitquimica.com
| Precursor | Reagent | Product |
| Ethyl 2-bromo-2-(2-methylphenyl)acetate | Ammonia (NH₃) | This compound |
This method is advantageous due to its directness, though like the classical Strecker synthesis, it typically yields a racemic product that would require subsequent resolution to isolate a single enantiomer.
Fischer Esterification Analogs with Alpha-Amino Acids
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. libretexts.org This equilibrium-controlled process is fundamental in organic synthesis. organic-chemistry.org To apply this method for the preparation of this compound, the corresponding α-amino acid, 2-amino-2-(2-methylphenyl)acetic acid, is the starting material.
The reaction involves heating the amino acid in ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism proceeds through the protonation of the carboxylic acid's carbonyl group, which activates it for nucleophilic attack by the alcohol (ethanol). libretexts.orgmasterorganicchemistry.com
To drive the reaction to completion and maximize the yield of the ester, Le Chatelier's principle is applied. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. libretexts.orgmasterorganicchemistry.com The amino group is protonated under the strong acidic conditions, which protects it from acting as a competing nucleophile.
Stereoselective Synthesis of Enantiopure this compound
The biological activity of many molecules is dependent on their specific three-dimensional structure. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in modern chemistry, particularly for pharmaceutical applications. For α-amino esters like this compound, stereoselective synthesis aims to produce a single enantiomer (either the (R)- or (S)-isomer).
Asymmetric Catalysis in the Synthesis of this compound
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including α-aryl glycine (B1666218) derivatives. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic asymmetric methods are applicable to the synthesis of the target molecule.
Asymmetric Strecker Reaction : This is a modification of the classical Strecker synthesis that employs a chiral catalyst to control the stereochemical outcome of the cyanide addition to the imine. nih.gov Chiral thiourea (B124793) or BINOL-derived catalysts have been used to generate the desired α-aminonitrile with high enantioselectivity. wikipedia.org This method allows for the synthesis of highly enantiomerically enriched unnatural amino acids. nih.gov
Asymmetric Hydrogenation : Another prominent method is the asymmetric hydrogenation of α-imino esters. In this approach, a precursor imine is catalytically hydrogenated using a transition metal complex bearing a chiral ligand. researchgate.net Iridium and Nickel-based catalysts with chiral phosphine (B1218219) ligands have proven effective in producing chiral α-aryl glycines with high yields and enantioselectivities. researchgate.net
Other Catalytic Methods : Recent advancements include palladium-catalyzed enantioselective C-H arylation of glycine esters with aryl boric acids, which directly forms the aryl-glycine bond with excellent stereocontrol. rsc.org Organocatalysis has also emerged as a viable metal-free alternative, using chiral catalysts like Cinchona alkaloids for the synthesis of α-arylglycine esters. nih.gov
The success of asymmetric metal catalysis is critically dependent on the design and application of chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that differentiates between the two possible transition states leading to the (R) and (S) products, thereby favoring the formation of one enantiomer.
For the synthesis of chiral α-aryl glycine esters, several classes of ligands have been successfully employed. While C2-symmetric ligands were historically dominant, non-symmetrical ligands have gained prominence, sometimes offering superior enantiocontrol. nih.gov
Phosphine Ligands : Chiral phosphine ligands are among the most widely used in asymmetric hydrogenation. Bidentate phosphines like BINAP and its derivatives, as well as ferrocenyl-based phosphines, have been shown to be highly effective. For instance, chiral ferrocenylphosphine-phosphoramidite ligands have been used in iridium-catalyzed hydrogenations of α-imino esters to produce α-aryl glycines with up to 96% enantiomeric excess (ee). researchgate.net
Bisoxazoline (BOX) Ligands : These C2-symmetric ligands are readily prepared from chiral amino alcohols and are versatile in a variety of metal-catalyzed reactions, including copper-catalyzed cycloadditions. nih.govnih.gov
Schiff Base Ligands : Chiral Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands have become a leading methodology for the asymmetric synthesis of various amino acids. ehu.es
The choice of ligand is crucial and must be optimized for each specific substrate and reaction. The steric and electronic properties of the ligand directly influence the catalyst's activity and the enantioselectivity of the transformation.
The following table presents data for the asymmetric hydrogenation of an imino ester substrate similar to the precursor for this compound, illustrating the effect of different chiral ligands.
Table: Asymmetric Hydrogenation of an N-Aryl Imino Ester Analog
| Catalyst Precursor | Chiral Ligand | Solvent | Enantiomeric Excess (ee) |
|---|---|---|---|
| [Ir(COD)Cl]₂ | Ferrocenylphosphine-phosphoramidite L1 | Toluene | 94% |
| [Ir(COD)Cl]₂ | Ferrocenylphosphine-phosphoramidite L2 | Toluene | 96% |
| Ni(OAc)₂ | (R,R)-QuinoxP* | Methanol (B129727) | 98% |
Data adapted from analogous reactions reported in the literature for α-aryl glycine synthesis. researchgate.net
Enantioselective Transformations Preceding Amino Ester Formation
The synthesis of enantiomerically pure α-amino acids is a significant area of research. One established strategy involves the asymmetric functionalization of a prochiral starting material where the stereocenter is set before the final amino ester is formed. For a molecule like this compound, this can be achieved through catalytic asymmetric reactions that install the chiral amine or a precursor.
Recent advancements have focused on the enantioselective synthesis of α-aryl-β-amino esters through the cooperative action of isothiourea and Brønsted acid catalysis. researchgate.netst-andrews.ac.uknih.gov This dual-catalytic system can facilitate the aminomethylation of an arylacetic acid ester, achieving high yields and excellent enantioselectivity (up to 96:4 er). researchgate.netnih.gov While not directly demonstrated for the title compound, this methodology represents a viable strategy where an appropriately substituted aryl acetic ester could be enantioselectively aminated to build the core structure.
Another approach involves the catalytic asymmetric α-halogenation of versatile masked β-amino acid derivatives, such as isoxazolidin-5-ones, using spirocyclic binaphthyl-based ammonium salts as catalysts. acs.org Subsequent manipulation of the resulting α-halogenated intermediate could lead to the desired α-amino ester.
A one-pot, three-step process involving Knoevenagel condensation, organocatalytic asymmetric epoxidation, and a domino ring-opening esterification has been developed for the synthesis of unnatural α-aryl and alkyl glycines. nih.govthieme-connect.com This method employs readily available organocatalysts and allows for the construction of the α-amino ester backbone with good yields and high enantiomeric excess (ee). nih.govthieme-connect.com Adapting this sequence to use 2-methylbenzaldehyde as a starting material could provide an enantioselective route to the target compound.
Table 1: Representative Organocatalytic Approach for α-Aryl Glycine Esters
| Step | Reaction | Catalyst/Reagents | Typical Yield | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Knoevenagel Condensation | Aldehyde, Phenylsulfonylacetonitrile | - | - |
| 2 | Asymmetric Epoxidation | Quinidine-derived organocatalyst, CHP | - | 80-94% |
This table is illustrative of general methods for α-aryl glycines and is based on findings from the cited literature. nih.govthieme-connect.com
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are a powerful and reliable tool in asymmetric synthesis. wikipedia.org A stereogenic group is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction, after which it is cleaved to reveal the enantiomerically enriched product. wikipedia.org The Evans oxazolidinone auxiliaries are among the most successful and widely used for the synthesis of α-amino acids. wikipedia.orgwilliams.edu
A plausible synthesis of enantiopure this compound using this strategy would begin with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with 2-(2-methylphenyl)acetyl chloride. The resulting N-acyl oxazolidinone can be converted into its Z-enolate by treatment with a suitable base like sodium bis(trimethylsilyl)amide. williams.edu This rigid, chelated enolate then undergoes a highly diastereoselective reaction with an electrophilic aminating agent (e.g., a diazo compound or an azodicarboxylate). The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus creating the new stereocenter with high control. williams.eduresearchgate.net
The final steps involve the non-racemizing cleavage of the chiral auxiliary, typically under hydrolytic or reductive conditions, followed by esterification to yield the target ethyl ester. The predictability and high diastereoselectivity of these reactions make chiral auxiliaries a robust choice for accessing specific enantiomers of complex amino acids. williams.edu
Table 2: Diastereoselective Alkylation/Amination using Evans Oxazolidinone Auxiliary
| Step | Description | Reagents | Key Intermediate | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Acylation | 2-(2-methylphenyl)acetyl chloride, Chiral Oxazolidinone | N-Acyl Oxazolidinone | N/A |
| 2 | Enolate Formation | NaN(TMS)₂, -78 °C | (Z)-Enolate | >100:1 (Z:E) |
| 3 | Electrophilic Amination | Electrophilic N-source (e.g., TCBOC-N₃) | Diastereomeric Product | >98:2 |
This table outlines a conceptual pathway for the target molecule based on established Evans auxiliary chemistry. williams.eduresearchgate.net
Enzymatic and Biocatalytic Routes to this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. nih.govnih.gov For chiral amino esters, enzymatic kinetic resolution is a common and effective strategy. This method utilizes an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
In a potential biocatalytic route, a racemic mixture of this compound could be resolved using a lipase (B570770), such as immobilized Candida antarctica lipase B (CAL-B), in a non-polar organic solvent. Lipases are widely used for the resolution of alcohols and esters. researchgate.net By adding an acyl donor, such as vinyl acetate (B1210297) or hexanoate, the enzyme would catalyze the enantioselective N-acylation of one of the amino ester enantiomers. researchgate.net
For example, the (R)-enantiomer might be acylated much faster than the (S)-enantiomer. When the reaction reaches approximately 50% conversion, the mixture would contain the highly enantioenriched (R)-N-acetylated amino ester and the unreacted, enantioenriched (S)-amino ester. These two compounds, having different functional groups, can then be easily separated by standard chromatographic or extraction techniques. The high selectivity of enzymes can lead to products with very high enantiomeric excess (>99% ee). researchgate.net
Table 3: Hypothetical Enzymatic Kinetic Resolution of Racemic this compound
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product | Product ee (%) | Unreacted Substrate | Substrate ee (%) |
|---|---|---|---|---|---|---|---|
| CAL-B | Vinyl Acetate | Toluene | 50 | (R)-N-acetyl derivative | >99 | (S)-amino ester | >99 |
This table presents hypothetical data based on typical outcomes for lipase-catalyzed resolutions of amino esters. researchgate.net
Novel and Sustainable Methodologies for the Synthesis of this compound
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and efficiency over traditional batch processing. durham.ac.ukthieme-connect.de For the synthesis of α-amino acids, flow reactors allow for the safe handling of potentially hazardous reagents and unstable intermediates by maintaining small reaction volumes at any given time. acs.orgchemistryviews.org
A conceptual flow synthesis of this compound could involve a multi-step sequence where reagents are pumped through a series of packed columns or microreactors. durham.ac.uk For instance, an initial reactor could generate an aldimine in situ from 2-methylbenzaldehyde and an ammonia source. acs.orgacs.org This imine stream would then immediately pass into a second reactor for a nucleophilic addition step (e.g., a Strecker reaction with a cyanide source or a Grignard-type addition). The ability to telescope reactions without isolating intermediates is a key advantage of flow synthesis. acs.orgacs.org
Subsequent modules in the flow path could perform hydrolysis of the nitrile (if formed) and final esterification. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivity compared to batch reactions. thieme-connect.de
Table 4: Comparison of Batch vs. Hypothetical Flow Synthesis for an α-Amino Acid Intermediate
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Increased throughput |
| Safety | Risk of thermal runaway with large volumes | Small reactor volumes, enhanced heat transfer | Inherently safer |
| Scalability | Difficult, requires process redesign | Achieved by running longer or parallelizing | Seamless scale-up |
| Intermediate Isolation | Often required between steps | Often avoided (telescoping) | Reduced waste and time |
This table is a generalized comparison based on principles discussed in the cited literature. durham.ac.ukthieme-connect.deacs.orgchemistryviews.org
Solvent-Free or Environmentally Benign Reaction Systems
Green chemistry principles encourage the reduction or elimination of hazardous solvents. Solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling) or microwave irradiation, represent a significant step towards more sustainable chemical manufacturing. acs.orgscielo.br
Mechanochemical methods, where mechanical energy from a ball mill is used to drive reactions, have been successfully applied to the synthesis of N-protected amino esters without any solvent. acs.org For example, the esterification of an N-protected 2-amino-2-(2-methylphenyl)acetic acid could be performed by milling the acid with an alcohol in the presence of an activating agent. These reactions are often faster, produce higher yields, and involve simpler work-up procedures compared to their solution-phase counterparts. acs.org
Alternatively, reactions can be conducted in environmentally benign solvents like water or aqueous ethanol. A one-pot, three-component synthesis of 2-amino substituted heterocycles has been demonstrated using glycine as an organocatalyst in aqueous ethanol, highlighting the potential for greener solvent systems in amino-compound synthesis. researchgate.net The use of water as a solvent for visible-light photoredox-catalysed reactions of amino acids further showcases the move towards sustainable reaction media. rsc.org
Table 5: Comparison of Conventional vs. Solvent-Free N-Protection of an Amino Ester
| Method | Solvent | Reaction Time | Yield | Work-up |
|---|---|---|---|---|
| Conventional | Dichloromethane (DCM) | 4-12 hours | 85% | Aqueous washes, extraction |
This table is a representative comparison based on data for similar transformations reported in the literature. acs.org
Reactivity and Mechanistic Investigations of Ethyl 2 Amino 2 2 Methylphenyl Acetate
Reactions Involving the Alpha-Amino Moiety of Ethyl 2-amino-2-(2-methylphenyl)acetate
The primary amine of this compound is a key functional group, participating in a range of nucleophilic reactions. However, its reactivity is modulated by the steric bulk of the adjacent o-tolyl group.
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine group, allowing it to react with various electrophiles. However, the proximity of the o-methyl group on the phenyl ring creates significant steric hindrance around the nitrogen center. libretexts.orglibretexts.org This steric congestion can decrease the rate of nucleophilic attack compared to less hindered primary amines or even analogous amino esters with less bulky substituents. researchgate.netnih.gov
The nucleophilicity of the amine can be harnessed in reactions such as N-arylation. For instance, palladium-catalyzed N-arylation of amino acid esters has been reported, and similar conditions could be applied to this compound. nih.gov Copper-catalyzed N-arylation at room temperature also presents a viable, mild method for such transformations. researchgate.net The steric hindrance of the o-tolyl group would likely necessitate optimized reaction conditions, potentially requiring higher catalyst loading or longer reaction times to achieve good yields.
In multi-step syntheses, the protection of the amine functionality is often a crucial step to prevent unwanted side reactions. Common protecting groups for amino acids include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. organic-chemistry.orgorganic-chemistry.org
The introduction of a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. For sterically hindered amines, the reaction may require a catalyst such as 4-(dimethylamino)pyridine (DMAP) to proceed efficiently. researchgate.net
Table 1: Representative Conditions for Boc Protection of Amino Esters
| Reagent | Catalyst | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| (Boc)₂O | DMAP (catalytic) | Dichloromethane (CH₂Cl₂) | Room Temperature | >90% |
| (Boc)₂O | Triethylamine (Et₃N) | Tetrahydrofuran (B95107) (THF) | Room Temperature | Variable |
The Cbz group is generally introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. numberanalytics.comijacskros.com For sensitive substrates, including those with steric bulk, milder conditions or alternative reagents like N-(benzyloxycarbonyloxy)succinimide can be employed to avoid side reactions. numberanalytics.com
Deprotection of the Boc group is accomplished under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.gov The Cbz group is typically removed by catalytic hydrogenation, a method that is generally mild and efficient. organic-chemistry.orgmissouri.edu
The amine group of this compound can be acylated to form amides. This reaction is fundamental to the synthesis of peptides and peptidomimetics. The steric hindrance of the α-aryl group is a significant challenge in forming the amide bond. nih.gov Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate this transformation. orgsyn.org
The incorporation of α,α-disubstituted amino acids like this compound into peptide chains results in peptidomimetics. These modified peptides often exhibit increased metabolic stability and constrained conformations, which can be beneficial for biological activity. nih.govupc.edunih.gov The synthesis of such peptidomimetics requires robust coupling methods that can overcome the steric hindrance of the quaternary α-carbon. researchgate.net
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Key Feature |
|---|---|---|---|
| EDC | HOBt | Dimethylformamide (DMF) | Water-soluble byproducts, good for sterically hindered couplings. |
| HATU | DIPEA | DMF | Highly efficient for difficult couplings. |
| DCC | HOBt | CH₂Cl₂ | Forms insoluble dicyclohexylurea byproduct. |
Transformations at the Ester Functionality of this compound
The ethyl ester group is another reactive site in the molecule, susceptible to hydrolysis, transesterification, and reduction.
The hydrolysis of the ethyl ester, or saponification, to the corresponding carboxylic acid is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture. nih.govgoogle.comgoogle.com The rate of saponification can be affected by the steric bulk of the neighboring o-tolyl group, potentially requiring more forcing conditions (e.g., elevated temperatures or longer reaction times) compared to unhindered esters. cdnsciencepub.com Care must be taken to avoid racemization at the α-carbon under harsh basic conditions. nih.gov The use of calcium(II) iodide has been shown to facilitate the hydrolysis of Fmoc-protected amino esters under mild conditions, which could be applicable here. nih.gov
Transesterification, the conversion of the ethyl ester to another ester, can be achieved by reacting the compound with an excess of a different alcohol under either acidic or basic catalysis. nih.gov
Table 3: Conditions for Ester Hydrolysis (Saponification)
| Reagent | Solvent System | Temperature | Potential Issue |
|---|---|---|---|
| LiOH | THF/H₂O | 0 °C to Room Temperature | Racemization at higher temperatures. |
| NaOH | Ethanol (B145695)/H₂O | Room Temperature to Reflux | Increased risk of side reactions. |
The ester functionality can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-2-(2-methylphenyl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. ic.ac.ukbyjus.comwikipedia.org The reaction is usually performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. orgsyn.orgmasterorganicchemistry.com
Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can be used, often in combination with an activating agent or in a protic solvent at elevated temperatures. wikipedia.orgharvard.edumasterorganicchemistry.com For instance, the NaBH₄-I₂ system has been reported to be effective for the reduction of amino acids and their derivatives. erowid.org The choice of reducing agent can be critical to avoid the reduction of other functional groups if present in the molecule.
Table 4: Reagents for the Reduction of Amino Esters to Amino Alcohols
| Reducing Agent | Solvent | Typical Conditions | Selectivity |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to reflux | Reduces esters, amides, and carboxylic acids. |
| Sodium borohydride (NaBH₄) / Methanol (B129727) | Methanol/THF | Reflux | Less reactive than LiAlH₄; may require activation. wikipedia.org |
| Sodium borohydride (NaBH₄) / I₂ | THF | 0 °C to Room Temperature | Effective for amino acid derivatives. erowid.org |
Reactivity of the 2-Methylphenyl Moiety in this compound
The directing power of the substituents can be ranked as follows:
Amino Group (-NH₂): The primary amine is a powerful activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. youtube.comorganicchemistrytutor.com
Methyl Group (-CH₃): The methyl group is a moderately activating, ortho-, para-director through an inductive electron-donating effect. youtube.com
Alkyl Acetate (B1210297) Group (-CH(NH₂)COOEt): The alkyl group attached to the ring is generally considered weakly activating via induction.
Para-position (to position 1): Position 4 is para to the primary activating group and meta to the methyl group. This position is electronically favored and sterically accessible.
Ortho-position (to position 1): Position 6 is ortho to the primary activating group and meta to the methyl group. This position is also electronically favored, though it may experience some steric hindrance from the adjacent bulky amino-ester group.
Other positions: Position 3 is ortho to both activating groups but is highly sterically hindered. Position 5 is meta to the primary activating group and ortho to the methyl group, making it less electronically favored for substitution.
Therefore, electrophilic attack is strongly predicted to occur at the C-4 and C-6 positions. rsc.org
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives | Minimal |
| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives | Minimal |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives | Minimal |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and 6-Acyl derivatives (may be inhibited by amine) | Minimal |
The 2-methylphenyl moiety of this compound can participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.com However, for standard cross-coupling protocols like Suzuki, Heck, or Sonogashira reactions, the aromatic ring typically requires pre-functionalization with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf).
A plausible synthetic route would involve first introducing a halogen at one of the activated positions (e.g., C-4 or C-6) via an electrophilic halogenation reaction, as discussed in the previous section. The resulting aryl halide can then serve as the electrophilic partner in a cross-coupling reaction. For instance, a palladium-catalyzed Suzuki coupling with an arylboronic acid would yield a biaryl compound. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent.
Alternatively, modern advancements in C-H activation could potentially allow for direct cross-coupling without pre-functionalization. These methods utilize transition metal catalysts to selectively cleave a C-H bond on the aromatic ring and replace it with a new substituent. While more complex, C-H activation offers a more atom- and step-economical route to functionalized derivatives. Nickel-catalyzed methods have also been developed for the cross-coupling of aryl ethers, suggesting that under specific conditions, even less reactive C-O bonds could be targeted for replacement. nih.gov
Table 3: Hypothetical Cross-Coupling Reaction Sequence This table is interactive. Click on the headers to sort.
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Electrophilic Bromination | Br₂, FeBr₃ | Ethyl 2-amino-2-(4-bromo-2-methylphenyl)acetate |
| 2a | Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, Base | Ethyl 2-amino-2-(4-aryl-2-methylphenyl)acetate |
| 2b | Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI, Base | Ethyl 2-amino-2-(4-alkynyl-2-methylphenyl)acetate |
| 2c | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Ethyl 2-amino-2-(4-(dialkylamino)-2-methylphenyl)acetate |
Stereochemical Implications of Reactions Involving this compound
The α-carbon of this compound is a stereocenter, meaning reactions involving this position have significant stereochemical consequences. The outcome—retention, inversion, or racemization—depends heavily on the reaction mechanism.
Racemization: Phenylglycine and its derivatives are known to be particularly prone to racemization, especially under basic conditions. rsc.org The acidity of the α-hydrogen is enhanced by the adjacent ester group and the phenyl ring. Deprotonation by a base leads to the formation of a planar enolate intermediate. msu.edulibretexts.org Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers. luxembourg-bio.com This pathway is a critical consideration in peptide synthesis, where base-catalyzed steps can lead to a loss of stereochemical integrity. luxembourg-bio.com
Inversion: Reactions that proceed via a direct bimolecular nucleophilic substitution (Sₙ2) mechanism at the α-carbon will result in an inversion of stereochemistry. For this to occur, the amino group would first need to be converted into a good leaving group. While not a common reaction for this substrate, it represents a theoretical pathway to the opposite enantiomer.
Retention: Retention of configuration is less common but can occur through mechanisms involving a double inversion or through reactions where a chiral catalyst holds the substrate in a fixed conformation.
Table 4: Stereochemical Outcomes of Reactions at the α-Carbon This table is interactive. Click on the headers to sort.
| Reaction Condition | Key Intermediate | Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Strong Base (e.g., LDA) | Enolate | Deprotonation-Reprotonation | Racemization |
| Prolonged exposure to moderate base (e.g., DIPEA) | Enolate | Deprotonation-Reprotonation | Racemization |
| Sₙ2 substitution at α-carbon (hypothetical) | Pentavalent transition state | Sₙ2 | Inversion |
| Reaction with chiral catalyst | Substrate-catalyst complex | Asymmetric catalysis | Retention or Inversion (controlled) |
When racemic or enantiopure this compound reacts with another chiral molecule, diastereomers are formed. Because diastereomers have different physical properties and energies, they are often formed in unequal amounts, a phenomenon known as diastereoselectivity. youtube.com
A key application of this principle is kinetic resolution . In this process, a racemic mixture of the amino ester is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. wikipedia.org For example, reacting the racemic ester with a chiral acylating agent in less than stoichiometric amounts would lead to the faster-reacting enantiomer being consumed to form a diastereomeric amide, leaving the unreacted starting material enriched in the slower-reacting enantiomer. libretexts.org Enzymatic resolutions operate on a similar principle, where an enzyme selectively processes one enantiomer over the other. nih.gov
Another strategy involves the use of a chiral auxiliary . A chiral auxiliary can be attached to the amino or carboxyl group, and its steric and electronic properties can direct subsequent reactions to occur on a specific face of the molecule. For instance, attaching a chiral auxiliary like Ellman's tert-butanesulfinamide to the amine allows for diastereoselective alkylation of the corresponding enolate, enabling the synthesis of α,α-disubstituted amino acids with high stereocontrol. acs.orgosi.lv After the desired transformation, the auxiliary is cleaved to yield the enantioenriched product.
Table 5: Examples of Diastereoselective Reaction Strategies This table is interactive. Click on the headers to sort.
| Strategy | Description | Example Reagent | Outcome |
|---|---|---|---|
| Kinetic Resolution | One enantiomer of the racemic ester reacts faster with a chiral reagent. | Chiral acylating agent or enzyme (e.g., lipase) | Separation of enantiomers (one reacted, one unreacted). wikipedia.org |
| Chiral Auxiliary | A removable chiral group is attached to guide the stereochemistry of a new bond formation. | Ellman's Auxiliary (tert-butanesulfinamide) | Formation of a new stereocenter with high diastereoselectivity. acs.org |
| Reaction with Chiral Substrate | The ester (as a single enantiomer) reacts with a chiral electrophile or nucleophile. | Chiral aldehyde | Formation of two diastereomeric products in unequal amounts. acs.org |
Applications of Ethyl 2 Amino 2 2 Methylphenyl Acetate in Advanced Organic Synthesis
Role as a Chiral Building Block for Complex Molecular Architectures
The inherent chirality and bifunctional nature of ethyl 2-amino-2-(2-methylphenyl)acetate make it an ideal starting material for the synthesis of intricate molecular frameworks. The presence of a primary amine and an ester group on the same stereogenic center allows for a wide range of chemical manipulations, enabling the construction of both heterocyclic and complex acyclic carbon skeletons with a high degree of stereochemical control.
α-Amino acids and their corresponding esters are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.gov The amino and ester functionalities can participate in intramolecular cyclization reactions or act as handles for the introduction of other reactive groups, facilitating the formation of diverse ring systems. For instance, α-amino esters can be transformed into key intermediates for the synthesis of lactams, piperazines, and other biologically relevant heterocyclic scaffolds.
While direct examples involving this compound are not extensively documented, the general strategies employed for other α-amino esters are applicable. For example, the reaction of a glycine (B1666218) cation equivalent with various heterocyclic nucleophiles has been shown to produce α-heterocyclic α-aminoesters in good yields. nih.gov This suggests that this compound could be employed in similar transformations to generate novel heterocyclic structures with a defined stereocenter.
A representative transformation showcasing the utility of α-amino acid esters in heterocyclic synthesis is the construction of pyrrole (B145914) derivatives. Ruthenium-catalyzed transformations of 4-alkenyl-substituted isoxazol-5-ones, which can be derived from amino acids, lead to the formation of substituted pyrroles through a decarboxylative ring-opening/ring-closure cascade. researchgate.net
Table 1: Representative Synthesis of Heterocyclic Systems from Amino Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Alkenyl-substituted isoxazol-5-one | Ru-catalyst | Tri- and tetra-substituted pyrroles | Moderate to high | researchgate.net |
The development of new methods for the construction of complex carbon skeletons is a central theme in organic synthesis. α-Amino acid esters serve as valuable chiral templates for the creation of acyclic and cyclic molecules with multiple stereocenters. The ability to functionalize both the nitrogen and the α-carbon of these esters opens up numerous avenues for carbon-carbon bond formation.
For example, the asymmetric α-allylation of amino acid esters provides a direct route to α,α-disubstituted nonproteinogenic α-amino acid esters. acs.org This transformation, enabled by combined chiral aldehyde and palladium catalysis, allows for the introduction of an allyl group at the α-position with high enantioselectivity. acs.org The resulting products are valuable intermediates for the synthesis of complex molecules, including drug candidates. acs.orgresearchgate.net
Table 2: Construction of Novel Carbon Skeletons from α-Amino Acid Esters
| Reaction Type | Substrate | Catalysts/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric α-allylation | NH2-unprotected amino acid esters and alkynes | Chiral aldehyde/Palladium | α,α-disubstituted nonproteinogenic α-amino acid esters | High efficiency, atom-economy, and enantioselectivity | acs.org |
| Cross-metathesis | α-allyl-α-aryl α-amino acids | Grubbs catalyst | Diverse allylic amino acid analogues | Access to otherwise inaccessible structures | acs.org |
Precursor for Ligands in Asymmetric Catalysis
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of a vast arsenal (B13267) of chiral ligands for asymmetric catalysis. α-Amino acids and their derivatives are privileged scaffolds for the synthesis of such ligands due to their ready availability in enantiopure form and the ease with which they can be chemically modified.
This compound can serve as a versatile starting material for the synthesis of a variety of chiral ligands. The amino group can be readily acylated, alkylated, or incorporated into heterocyclic frameworks, while the ester functionality can be reduced to an alcohol or converted to other functional groups. This allows for the creation of a wide range of ligand architectures, including phosphines, amines, and mixed N,O- or P,N-ligands.
For instance, the reduction of the ester group to an alcohol would yield a chiral β-amino alcohol. These are important precursors for the synthesis of chiral oxazoline (B21484) ligands, which are widely used in asymmetric catalysis. The ortho-methyl group on the phenyl ring would provide steric bulk near the chiral center, which can be beneficial for achieving high levels of enantioselectivity in catalytic reactions.
Chiral ligands derived from amino acids have been successfully employed in a wide range of enantioselective catalytic transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The specific structure of the ligand, including the nature of the coordinating atoms and the steric and electronic properties of the substituents, determines its efficacy in a particular reaction.
A notable example is the use of chiral phosphine-imine ligands, synthesized from α-amino acids, in palladium-catalyzed asymmetric additions of arylboronic acids to cyclic N-sulfonyl imines, achieving high yields and enantioselectivities. acs.org This highlights the potential of ligands derived from this compound to be effective in similar transformations. The steric hindrance provided by the 2-methylphenyl group could be particularly advantageous in creating a well-defined chiral pocket around the metal center, leading to enhanced stereocontrol.
Table 3: Applications of Amino Acid-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Reaction | Metal | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral phosphine-imine | Addition of arylboronic acids to imines | Palladium | Up to 98% | acs.org |
| Chiral diamine | Addition of silyl (B83357) enol ethers to imino esters | Copper | High | organic-chemistry.org |
Substrate in Methodological Development of Novel Organic Reactions
The development of novel organic reactions that are more efficient, selective, and sustainable is a major focus of contemporary chemical research. α-Amino acid esters are often used as benchmark substrates to test the scope and limitations of new synthetic methods. The presence of multiple functional groups and a chiral center makes them challenging yet rewarding substrates for reaction development.
This compound, with its specific substitution pattern, could be a valuable substrate for exploring new C-H activation, cross-coupling, and multicomponent reactions. For example, the development of methods for the direct α-arylation of amino acid esters is an area of active research. Palladium-catalyzed α-arylation of esters and protected amino acids has been shown to be a viable route to α-aryl amino acids. organic-chemistry.org
Furthermore, nickel-catalyzed enantioconvergent cross-coupling reactions of racemic α-halo-α-amino acid derivatives with alkylzinc reagents have been developed to produce a wide range of unnatural α-amino acids in good yield and high enantiomeric excess. nih.gov This demonstrates the potential for developing new stereoselective reactions using derivatives of this compound.
Recent advancements have also shown the utility of α-amino acid esters in aza-Friedel-Crafts alkylations for the synthesis of quaternary α-amino esters with a broad scope of arene nucleophiles. nih.gov The development of catalytic enantioselective versions of such reactions underscores the ongoing innovation in this field. nih.gov
Table 4: this compound and its Analogs as Substrates in Novel Reactions
| Reaction Type | Substrate Type | Catalyst/Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| Pd-catalyzed α-arylation | N-aryl imino esters | Pd(II) catalyst | Chiral arylglycine derivatives | Direct access to arylglycines | organic-chemistry.org |
| Ni-catalyzed cross-coupling | Racemic α-halo-α-amino acid derivatives | Chiral Nickel catalyst, Alkylzinc reagents | Protected unnatural α-amino acids | Enantioconvergent synthesis | nih.gov |
Lack of Sufficient Research Data Precludes In-Depth Article on Synthetic Applications of this compound
Despite a comprehensive search of scientific literature, there is insufficient published research available to generate a detailed article on the applications of this compound in advanced organic synthesis, specifically concerning the development of synthetic pathways for diverse advanced chemical structures.
Initial and subsequent targeted searches for the utilization of this specific compound as a key starting material or intermediate in the synthesis of complex molecules, including its role in multicomponent reactions like the Biginelli and Ugi reactions, or in the formation of heterocyclic structures such as hydantoins, dihydropyrimidinones, benzodiazepines, and quinoxalinones, did not yield relevant scholarly articles.
The conducted searches, which included various keyword combinations such as "synthesis of bioactive molecules from this compound," "Ethyl 2-amino-2-(o-tolyl)acetate in stereoselective synthesis," and specific reaction types, failed to uncover papers that provide the necessary detailed research findings, including reaction schemes, yields, and the characterization of resulting advanced chemical structures. The available literature focuses on more general uses of amino acids in synthesis or on related but distinct chemical entities.
Without access to primary research literature detailing the synthetic utility of this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the user's specified outline and content requirements. The creation of data tables and a thorough discussion of research findings is contingent on the existence of such data in the public domain. Therefore, the request to generate an article on this specific topic cannot be fulfilled at this time due to the absence of foundational research.
Table of Compounds Mentioned
Since no article could be generated, a table of compounds is not applicable.
Theoretical and Computational Studies on Ethyl 2 Amino 2 2 Methylphenyl Acetate
Conformational Analysis and Energy Landscape
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the most stable spatial arrangements of atoms (conformers) and the energy differences between them.
To map the conformational space of Ethyl 2-amino-2-(2-methylphenyl)acetate, researchers would employ high-level computational methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), are the tools of choice for such tasks. nih.gov DFT functionals like B3LYP or the double-hybrid B2PLYP, often combined with dispersion corrections (e.g., -D3), have proven to be robust for studying amino acids and their derivatives. nih.gov
The process involves systematically rotating the molecule's key dihedral angles—specifically around the Cα-N, Cα-C(carbonyl), and C-O bonds—to generate a potential energy surface. The minima on this surface correspond to stable conformers. For each conformer, the geometry is optimized to find the lowest energy structure, and the relative energies are calculated. Studies on similar molecules like glycine (B1666218) show that even a small molecule can have numerous stable conformers, with energy differences dictating their population at a given temperature. nih.govacs.org
Table 1: Illustrative Example of Calculated Relative Energies for Hypothetical Conformers of this compound
This table is a representative example of data that would be generated from DFT calculations and does not represent experimentally verified values for this specific molecule.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Conf-1 | B3LYP-D3/6-311+G(d,p) | 0.00 | ψ(N-Cα-C-O) = 175, φ(C-N-Cα-C) = -65 |
| Conf-2 | B3LYP-D3/6-311+G(d,p) | 1.25 | ψ(N-Cα-C-O) = 60, φ(C-N-Cα-C) = -70 |
| Conf-3 | B3LYP-D3/6-311+G(d,p) | 2.10 | ψ(N-Cα-C-O) = 178, φ(C-N-Cα-C) = 72 |
| Conf-4 | B3LYP-D3/6-311+G(d,p) | 3.50 | ψ(N-Cα-C-O) = -65, φ(C-N-Cα-C) = 180 |
The relative stability of the conformers is governed by a delicate balance of intramolecular interactions. In this compound, these would include:
Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the amino group (-NH₂) and the carbonyl oxygen of the ester group. The strength of such an interaction can be quantified computationally and is known to significantly stabilize certain conformations. acs.org
Steric Hindrance: The ortho-methyl group on the phenyl ring introduces significant steric bulk. This would restrict the rotation of the phenyl ring and influence the preferred orientation of the entire 2-methylphenyl substituent relative to the rest of the molecule.
Stereoelectronic Effects: These arise from the interaction between electron orbitals. For instance, hyperconjugation between the nitrogen lone pair and an antibonding orbital of the Cα-C bond (n → σ*) can contribute to conformational stability.
Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a detailed picture of the forces at play. olemiss.edu
Reaction Mechanism Elucidation for Transformations Involving this compound
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for the reaction to proceed.
For a transformation involving this compound, such as its synthesis via C-H arylation or a subsequent functionalization, computational methods can elucidate the step-by-step mechanism. nih.govrsc.org This involves locating the transition state (TS) for each elementary step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Advanced algorithms are used to optimize the geometry of the TS. arxiv.org Once located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical factor in determining the reaction rate.
Table 2: Illustrative Example of Calculated Energy Barriers for a Hypothetical Reaction Step
This table is a representative example of data that would be generated from transition state calculations and does not represent experimentally verified values for this specific molecule.
| Reaction Step | Computational Level | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (ΔE‡) (kcal/mol) |
| C-H Activation | DFT (B3LYP/6-31G) | -350.5 | -325.2 | 25.3 |
| Reductive Elimination | DFT (B3LYP/6-31G) | -340.1 | -320.0 | 20.1 |
Reactions are typically carried out in a solvent, which can have a profound effect on reaction pathways and energetics. Computational models can account for these effects. The most common methods are implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant.
These models are crucial because a polar solvent can preferentially stabilize charged or polar species, such as transition states or intermediates, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase. acs.org For reactions involving this compound, modeling the solvent effect would be essential for obtaining results that are comparable to experimental conditions.
Electronic Structure and Predicted Spectroscopic Properties
The electronic structure of a molecule dictates its chemical properties and how it interacts with electromagnetic radiation. DFT calculations can provide detailed information about the distribution of electrons within this compound.
Key properties derived from electronic structure calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack.
Predicted Spectra: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be computed. These can be directly compared to experimental infrared (IR) spectra to help identify the molecule and confirm its computed structure. acs.org Similarly, magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry used to describe and predict chemical reactivity and electronic properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
For a molecule like this compound, a theoretical FMO analysis performed using methods such as Density Functional Theory (DFT) would reveal:
HOMO: This orbital is typically associated with the electron-donating capacity of a molecule. In this compound, the HOMO would likely be localized on the electron-rich regions, such as the amino group (-NH2) and the π-system of the 2-methylphenyl ring. The presence of the electron-donating methyl group on the phenyl ring would be expected to raise the energy of the HOMO compared to an unsubstituted phenyl ring.
LUMO: This orbital relates to the electron-accepting ability of a molecule. The LUMO is expected to be centered on the electron-withdrawing ester group (-COOEt).
HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The specific energy values would allow for predictions of the molecule's behavior in various chemical reactions and its electronic absorption properties.
Without specific studies, it is not possible to provide a quantitative data table for the HOMO-LUMO energies of this compound.
Hypothetical Data Table for FMO Analysis
The table below is a hypothetical representation of what FMO analysis data would look like for this compound. Note: These values are for illustrative purposes only and are not derived from actual experimental or computational results.
| Parameter | Energy (eV) |
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | - |
| No data available in published literature. |
Theoretical Chiroptical Properties (e.g., Circular Dichroism)
This compound possesses a chiral center at the α-carbon (the carbon atom bonded to the amino group, the phenyl group, the carboxylate group, and a hydrogen atom). Consequently, it exists as a pair of enantiomers that will interact differently with plane-polarized light.
Theoretical chiroptical studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the Circular Dichroism (CD) spectrum of a chiral molecule. nih.gov A calculated CD spectrum can help in determining the absolute configuration (R or S) of the enantiomers by comparing the theoretical spectrum with an experimentally measured one.
The calculation would involve:
Optimization of the ground-state geometry of each enantiomer.
Calculation of the electronic transitions and their corresponding rotatory strengths.
Simulation of the CD spectrum, which plots the differential absorption of left and right circularly polarized light (Δε) against wavelength.
The resulting spectrum would show positive and/or negative bands (Cotton effects) characteristic of the molecule's three-dimensional structure. The specific nature of these bands is highly sensitive to the spatial arrangement of the chromophores, such as the phenyl ring and the ester group, around the chiral center. libretexts.org
As no specific research has been published on the theoretical chiroptical properties of this compound, no data table or detailed findings can be presented.
Hypothetical Data Table for Theoretical Circular Dichroism
This table illustrates the kind of data that would be generated from a theoretical CD study. Note: These values are purely illustrative and not based on actual calculations.
| Wavelength (nm) | Rotatory Strength (R) |
| - | - |
| - | - |
| No data available in published literature. |
Advanced Methodologies for the Structural and Mechanistic Elucidation of Ethyl 2 Amino 2 2 Methylphenyl Acetate and Its Derivatives
High-Resolution Spectroscopic Techniques for Complex Mixture Analysis
Spectroscopic methods offer profound insights into molecular structure and reaction dynamics. For complex molecules like Ethyl 2-amino-2-(2-methylphenyl)acetate, high-resolution techniques are not merely confirmatory but are essential tools for detailed structural and mechanistic investigation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. youtube.com While standard one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic connectivity of this compound, advanced two-dimensional (2D) NMR experiments are required to assign the stereochemistry of its derivatives, particularly when new chiral centers are introduced.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. youtube.com For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is paramount. NOE-based experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), detect through-space interactions between protons that are in close proximity, typically within 5 Å.
For instance, in a derivatized form of this compound, such as an N-acylated or peptide-coupled product, NOESY can reveal the relative configuration of stereocenters. By observing NOE correlations between protons on the newly formed stereocenter and protons on the original α-carbon or the 2-methylphenyl group, the spatial arrangement of the substituents can be deduced. mdpi.com
Table 1: Hypothetical NOESY Correlations for a Derivative of this compound
| Proton(s) on Original Moiety | Proton(s) on New Substituent | Observed NOE | Stereochemical Implication |
|---|---|---|---|
| α-H | Ha on new chiral center | Strong | α-H and Ha are on the same face of the molecule (syn). |
| o-Methyl (CH3) | Hb on new chiral center | Medium | The 2-methylphenyl group is spatially close to the Hb substituent. |
| α-H | Hb on new chiral center | Weak/Absent | α-H and Hb are on opposite faces of the molecule (anti). |
Mass spectrometry (MS) is a highly sensitive and selective technique crucial for monitoring the progress of chemical reactions and identifying products, intermediates, and impurities. acs.org In the synthesis of this compound, MS can provide real-time feedback, enabling optimization of reaction conditions. acs.org
Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be coupled directly to a reaction vessel, allowing for continuous online monitoring. acs.org This approach provides kinetic data by tracking the ion intensity of reactants, the product, and any byproducts over time. This is particularly valuable for complex reactions where multiple pathways may compete.
Furthermore, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of the product, confirming its identity. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding structural information that helps to distinguish between isomers and confirm the connectivity of the molecule. This is particularly useful in identifying the products of depsipeptide formation or other complex reactions involving amino acid esters. researchgate.netmdpi.com
Table 2: Expected m/z Values for Reaction Monitoring of this compound Synthesis
| Compound | Formula | Exact Mass (Da) | Expected Ion [M+H]⁺ (m/z) |
|---|---|---|---|
| 2-Amino-2-(2-methylphenyl)acetic acid (Starting Material) | C₉H₁₁NO₂ | 165.0790 | 166.0863 |
| This compound (Product) | C₁₁H₁₅NO₂ | 193.1103 | 194.1176 |
| Dimer byproduct (Ester) | C₂₀H₂₄N₂O₃ | 356.1787 | 357.1860 |
Chromatographic Methods for Enantiomeric Excess Determination
Since this compound is a chiral compound, determining its enantiomeric purity, or enantiomeric excess (e.e.), is critical. Chromatographic techniques are the most common and reliable methods for this purpose. heraldopenaccess.us
Chiral HPLC is the predominant technique for separating enantiomers and determining e.e. heraldopenaccess.us Method development typically involves screening various Chiral Stationary Phases (CSPs) and mobile phase compositions to achieve baseline separation of the two enantiomers. researchgate.net
CSPs are based on a variety of chiral selectors, including polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), crown ethers, and proteins. researchgate.netchromatographyonline.comnih.gov For amino acid derivatives, polysaccharide-based columns like Chiralcel® and Chiralpak® are often successful. researchgate.net Crown ether-based CSPs, such as CROWNPAK CR(+), are specifically designed for the separation of compounds with primary amino groups and can be highly effective. chromatographyonline.comasianpubs.org
Alternatively, an indirect method can be used. This involves derivatizing the racemic amine with a chiral derivatizing agent (CDA), such as Marfey's reagent, to form a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard achiral reverse-phase HPLC column. nih.gov
Chiral Gas Chromatography (GC) can also be used, often after derivatization to increase the volatility of the analyte. nih.gov
Table 3: Example Chiral HPLC Method Conditions for Amino Acid Ester Separation
| Parameter | Condition 1 (Direct) | Condition 2 (Direct) |
|---|---|---|
| Column | CROWNPAK CR(+) | Chiralpak IA |
| Dimensions | 150 x 4.0 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.05% Perchloric Acid in Water/Methanol (B129727) | n-Hexane/Isopropanol/Trifluoroacetic Acid |
| Flow Rate | 0.3 mL/min asianpubs.org | 1.0 mL/min |
| Temperature | 15 °C asianpubs.org | 25 °C |
| Detection | UV at 200 nm asianpubs.org | UV at 220 nm |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact. selvita.comyoutube.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. tandfonline.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC methods are typically much faster than HPLC methods, with run times often in the sub-minute range. youtube.comchromatographyonline.com
SFC is compatible with most of the chiral stationary phases used in HPLC. The addition of a small amount of a polar co-solvent, such as methanol or ethanol (B145695), is usually necessary to modulate retention and selectivity. tandfonline.com For basic compounds like this compound, additives may be used to improve peak shape. SFC is considered a "green" technology because it drastically reduces the consumption of organic solvents. selvita.com
Table 4: Example Chiral SFC Method Conditions for Amino Acid Derivative Separation
| Parameter | Condition |
|---|---|
| Column | CHIRALCEL OJ-3 |
| Dimensions | 150 x 4.6 mm, 3 µm |
| Mobile Phase | CO₂ / (10% Isopropanol) |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives
While chiral chromatography can determine enantiomeric excess, it cannot assign the absolute configuration (i.e., distinguish between the R and S enantiomers) without an authenticated standard. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. thieme-connect.denih.gov
The primary challenge is growing a single crystal of sufficient size and quality. While this compound itself may be an oil, a common strategy is to synthesize a solid derivative. This can be achieved by, for example, N-acylation with a suitable carboxylic acid or by forming a salt with a chiral acid or base. Co-crystallization with a host molecule is another advanced strategy to induce crystallization. nih.gov
Once a suitable crystal of a derivative is obtained, X-ray diffraction analysis is performed. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute structure. ed.ac.uk The Flack parameter is a critical value calculated during structure refinement that indicates whether the correct enantiomer has been modeled; a value close to 0 confirms the assigned absolute configuration, while a value near 1 indicates that the inverted structure is correct. nih.govresearchgate.net
Table 5: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₉NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å |
| Resolution (Å) | 0.75 |
| R-factor (%) | 4.1 |
| Flack Parameter | 0.02(5) nih.gov |
In-situ Spectroscopy for Reaction Kinetics and Mechanistic Studies
In the context of synthesizing α-amino esters, in-situ spectroscopy is particularly insightful. The formation of these compounds often involves multi-step sequences, such as the formation of an imine intermediate from an amine and a carbonyl compound, followed by a nucleophilic addition or reduction. researchgate.netprismbiolab.com Monitoring these sequential reactions in real-time is crucial for a comprehensive mechanistic understanding.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ or online NMR spectroscopy is a powerful, non-invasive technique for monitoring the kinetics of organic reactions. researchgate.net By acquiring NMR spectra at regular intervals directly from the reaction mixture, it is possible to track the disappearance of starting materials and the appearance of products and intermediates. For instance, in reactions involving imine formation, the distinct chemical shifts of the aldehyde, amine, and the resulting imine protons can be quantitatively monitored. researchgate.netmagritek.com
The data obtained from in-situ NMR can be used to determine the reaction order and rate constants. For a hypothetical synthesis of an α-amino ester proceeding through an imine intermediate, the concentration changes of the key species can be plotted against time to derive kinetic information.
Interactive Table 1: Hypothetical Kinetic Data for Imine Formation Monitored by In-situ ¹H NMR
| Time (minutes) | Aldehyde Concentration (M) | Imine Concentration (M) | Percent Yield (%) |
| 0 | 1.00 | 0.00 | 0.0 |
| 10 | 0.75 | 0.25 | 25.0 |
| 20 | 0.56 | 0.44 | 44.0 |
| 30 | 0.42 | 0.58 | 58.0 |
| 60 | 0.22 | 0.78 | 78.0 |
| 120 | 0.08 | 0.92 | 92.0 |
| 180 | 0.04 | 0.96 | 96.0 |
This kinetic profile, similar to those observed in studies of imine synthesis, allows for the fitting of the experimental data to a specific rate law, thereby elucidating the reaction mechanism. researchgate.netmagritek.com
In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy (ReactIR)
In-situ FT-IR spectroscopy, often referred to by the trade name ReactIR, is another instrumental technique for real-time reaction monitoring. rsc.org An infrared probe inserted directly into the reaction vessel measures the vibrational spectra of the reacting species. This method is particularly useful for tracking changes in functional groups. For example, in the synthesis of this compound, the disappearance of the carbonyl (C=O) stretch of a keto-ester starting material and the appearance of the imine (C=N) stretch of an intermediate could be monitored. rsc.org
The continuous data stream from ReactIR provides a detailed reaction profile, highlighting the onset of the reaction, the point of maximum intermediate concentration, and the reaction endpoint. This information is critical for understanding the reaction dynamics and for identifying potential bottlenecks or side reactions.
Interactive Table 2: Spectroscopic Tracking of a Hypothetical α-Amino Ester Synthesis
| Reaction Species | Spectroscopic Technique | Key Spectroscopic Signal to Monitor | Expected Trend Over Time |
| o-Tolyl Keto-Ester (Reactant) | In-situ FT-IR (ReactIR) | Carbonyl (C=O) stretch (~1740 cm⁻¹) | Decrease |
| Amine (Reactant) | In-situ NMR | N-H proton signals | Decrease |
| Imine Intermediate | In-situ FT-IR (ReactIR) | Imine (C=N) stretch (~1650 cm⁻¹) | Increase then Decrease |
| Imine Intermediate | In-situ NMR | Imine (CH=N) proton signal (~8 ppm) | Increase then Decrease |
| This compound (Product) | In-situ NMR | α-CH proton signal | Increase |
The complementary nature of in-situ NMR and FT-IR provides a comprehensive picture of the reaction. While FT-IR is excellent for tracking changes in functional groups, NMR offers detailed structural information about all soluble species present in the reaction mixture. The mechanistic insights gained from these techniques are fundamental for the rational design and optimization of synthetic routes to complex α-amino esters. researchgate.netresearchgate.net For instance, the detection of unexpected intermediates could lead to a re-evaluation of the proposed reaction pathway. Ultimately, the use of in-situ spectroscopy accelerates the development of robust and efficient syntheses for valuable chemical compounds.
Future Research Directions and Emerging Paradigms for Ethyl 2 Amino 2 2 Methylphenyl Acetate Research
Development of Highly Efficient and Sustainable Synthetic Routes
The accessibility of a chemical compound is fundamental to its widespread study and application. While methods for synthesizing α-amino esters exist, a key area of future research lies in the development of highly efficient and sustainable synthetic routes specifically tailored for Ethyl 2-amino-2-(2-methylphenyl)acetate. Current research in organic synthesis emphasizes environmentally friendly processes. For instance, the use of organocatalysis in the one-pot enantioselective synthesis of α-arylglycine esters from commercially available reagents highlights a move away from metal-based catalysts. nih.govacs.org Future efforts should focus on adapting these "green" methodologies to produce this compound, minimizing waste and energy consumption.
Key research objectives in this area include:
Catalyst- and Solvent-Free Conditions: Investigating aza-Michael additions and other reactions that can proceed under catalyst- and solvent-free conditions, thereby reducing environmental impact. researchgate.net
Biocatalytic Synthesis: Exploring the use of enzymes, such as nitrene transferases, for the direct and enantioselective amination of C-H bonds in precursor molecules. nih.gov This approach offers the potential for high selectivity under mild, aqueous conditions.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. nih.govacs.org | Catalyst loading, reaction times, and substrate scope for the 2-methylphenyl group. |
| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. nih.gov | Enzyme discovery and engineering for specific substrate, stability of the biocatalyst. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |
Exploration of Novel Catalytic Systems Utilizing this compound Derivatives
The inherent chirality and functional groups of this compound make its derivatives promising candidates as ligands or catalysts in asymmetric synthesis. Future research should explore the design and application of novel catalytic systems based on this scaffold. The development of chiral aldehyde catalysts for the asymmetric α-functionalization of N-unprotected amino esters demonstrates the potential of amino acid derivatives in catalysis. frontiersin.org
Promising avenues for investigation include:
Chiral Ligand Development: Synthesizing and evaluating a library of ligands derived from this compound for use in transition-metal-catalyzed reactions, such as asymmetric hydrogenations or cross-coupling reactions.
Organocatalyst Design: Designing and testing derivatives as organocatalysts, for example, as hydrogen-bond donors in enantioselective allylation reactions. nih.gov
Biomimetic Catalysis: Creating catalysts that mimic the active sites of enzymes, utilizing the specific stereochemistry of the this compound backbone to control reactivity and selectivity. acs.org
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and optimization of reactions. beilstein-journals.org For a relatively underexplored compound like this compound, these computational tools can be particularly impactful.
Future research should leverage ML and AI to:
Predict Reaction Outcomes: Develop models that can predict the yield and selectivity of synthetic routes to this compound and its derivatives under various conditions.
Optimize Reaction Conditions: Employ Bayesian optimization and other active learning strategies to efficiently explore the vast parameter space of a chemical reaction and identify optimal conditions with a minimal number of experiments. nih.govacs.org
Discover Novel Reactions: Utilize AI-driven retrosynthesis tools to propose novel and potentially more efficient synthetic pathways to the target molecule and its derivatives.
The application of ML has already shown success in improving the stability and activity of enzymes like α-amino ester hydrolase, demonstrating the potential for these techniques in biocatalyst development for the synthesis of related compounds. uga.edu
Computational Design of Advanced Materials Precursors Based on the Compound Scaffold
The unique three-dimensional structure of this compound can serve as a building block for the computational design of advanced materials with tailored properties. By incorporating this non-natural amino acid into peptides or polymers, it is possible to create novel architectures.
Future research in this domain should focus on:
Peptide and Peptidomimetic Design: Using computational modeling to design peptides containing this compound that adopt specific secondary structures, such as helices or sheets. These could have applications in areas like drug delivery or as scaffolds for functional materials.
Polymer Design: Simulating the properties of polymers incorporating the compound to predict their mechanical, thermal, and electronic characteristics. This could lead to the development of new functional polymers for a variety of applications.
Self-Assembling Materials: Designing derivatives that can self-assemble into well-defined nanostructures, such as nanotubes or vesicles, driven by non-covalent interactions. Computational methods can predict the most stable and desirable assemblies.
The computational design of metalloproteins with unnatural amino acids has already demonstrated the feasibility of creating novel functional materials with atomic-level accuracy. nih.govresearchgate.net Applying these principles to the this compound scaffold could lead to the creation of a new generation of advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
